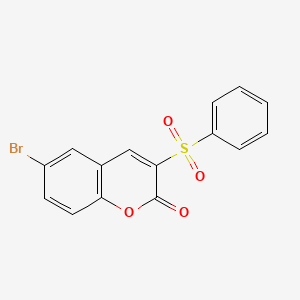

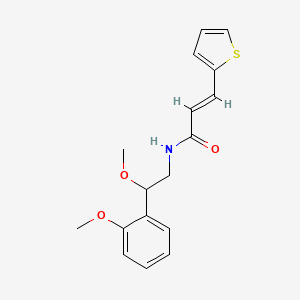

![molecular formula C18H14N6OS B3004474 N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide CAS No. 891103-24-5](/img/structure/B3004474.png)

N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

Triazoles can be synthesized through various methods. One of the most common methods is the Huisgen cycloaddition, also known as the “click reaction”, which involves the reaction of an azide and an alkyne . Pyridazines can be synthesized through reactions involving hydrazine and 1,3-diketones .Molecular Structure Analysis

The triazole ring in the compound contains two carbon and three nitrogen atoms . The pyridazine ring, on the other hand, contains four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions . Pyridazines can undergo reactions such as chlorination, bromination, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups present. For instance, the presence of a triazole ring can contribute to a compound’s ability to form hydrogen bonds, which can affect its solubility and reactivity .Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Compounds with similar structures have been tested for cytotoxicity against human cancer cell lines like HepG2 (liver cancer) and MDA-MB-231 (breast cancer), suggesting potential use in cancer treatment .

Anti-Fibrotic Effects

Related compounds have shown better anti-fibrotic activities than existing drugs, indicating possible applications in treating fibrotic diseases .

Cell Growth Regulation

Some compounds have been observed to affect cell growth speed, which could be relevant in regenerative medicine or tissue engineering .

Synthesis of Derivatives

The ability to synthesize derivatives with varied biological activities could lead to the development of new pharmaceuticals .

Chemical Research

The compound’s structure could be used in chemical research to develop new synthetic pathways or chemical reactions .

Mecanismo De Acción

Target of Action

The primary target of this compound is the cytochrome P450 enzymes (CYP-450) . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, and their inhibition can have profound effects on the pharmacokinetics and pharmacodynamics of various substances .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450 . This interaction inhibits the enzyme’s activity, thereby affecting the metabolism of other substances that are substrates for CYP-450 .

Biochemical Pathways

The inhibition of CYP-450 by this compound can affect multiple biochemical pathways. For instance, it can inhibit the metabolism of drugs that are substrates for CYP-450, potentially leading to increased drug concentrations and enhanced pharmacological effects . Additionally, it may also affect the synthesis of certain endogenous substances that are metabolized by CYP-450 .

Pharmacokinetics

Given its interaction with cyp-450, it is likely that its metabolism and bioavailability could be influenced by factors such as the expression and activity of cyp-450 enzymes .

Result of Action

The inhibition of CYP-450 by this compound can lead to a variety of molecular and cellular effects. For example, it can increase the concentrations of drugs that are substrates for CYP-450, potentially enhancing their pharmacological effects . It may also affect the synthesis of endogenous substances that are metabolized by CYP-450 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression and activity of CYP-450 enzymes can be affected by factors such as diet, age, and genetic polymorphisms . These factors can, in turn, influence the compound’s interaction with CYP-450 and its overall effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS/c25-17(20-13-6-2-1-3-7-13)12-26-18-22-21-16-10-9-15(23-24(16)18)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNZVTDAKOZSAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)

![5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3004396.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3004402.png)

![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)

![ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004413.png)